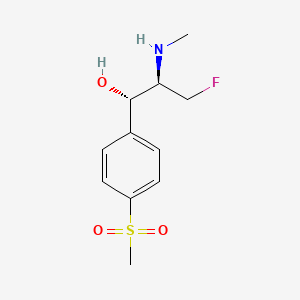![molecular formula C20H21NOS B15052613 4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperidin-1-ylmethylbenzene: This can be achieved by reacting piperidine with benzyl chloride under basic conditions.
Benzoylation: The piperidin-1-ylmethylbenzene is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Thioaldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and benzoyl group are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Benzoylpiperidine: Shares the benzoyl and piperidine moieties but lacks the thiobenzaldehyde group.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring and a benzoyl group but differs in the heterocyclic structure.
Uniqueness
4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in various fields.
特性
分子式 |
C20H21NOS |
|---|---|
分子量 |
323.5 g/mol |
IUPAC名 |
4-[3-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(18-9-7-16(15-23)8-10-18)19-6-4-5-17(13-19)14-21-11-2-1-3-12-21/h4-10,13,15H,1-3,11-12,14H2 |
InChIキー |
KEKPIDSCZUBWHF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


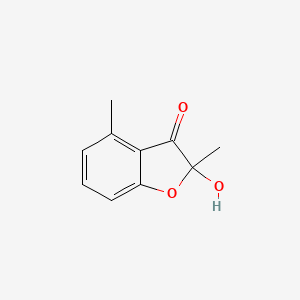



![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)


![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
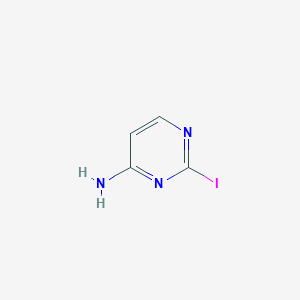
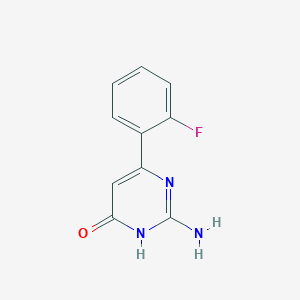
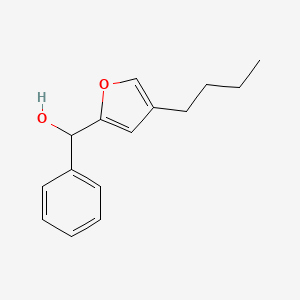
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
